N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as benzyl, cyclopropyl, and phenyl groups. The presence of these diverse functional groups contributes to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of appropriate pyrazole and pyridine derivatives under specific reaction conditions. The key steps include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone or aldehyde.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods, including the Hantzsch pyridine synthesis.
Coupling Reactions: The pyrazole and pyridine rings are then coupled together using appropriate reagents and catalysts.
Introduction of Substituents: The benzyl, cyclopropyl, and phenyl groups are introduced through substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share the core pyrazolopyridine structure but differ in their substituents.
Benzyl-substituted pyrazoles: Compounds with similar benzyl groups attached to the pyrazole ring.
Cyclopropyl-substituted heterocycles: Compounds with cyclopropyl groups attached to various heterocyclic rings.
Uniqueness
N-(1-benzyl-1H-pyrazol-4-yl)-3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the resulting biological and chemical properties
Properties
Molecular Formula |
C29H26N6O |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-3,6-dicyclopropyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C29H26N6O/c36-29(31-22-16-30-34(18-22)17-19-7-3-1-4-8-19)24-15-25(20-11-12-20)32-28-26(24)27(21-13-14-21)33-35(28)23-9-5-2-6-10-23/h1-10,15-16,18,20-21H,11-14,17H2,(H,31,36) |
InChI Key |
BZNHHDWLFWYKDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CN(N=C4)CC5=CC=CC=C5)C(=NN3C6=CC=CC=C6)C7CC7 |
Origin of Product |
United States |
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